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Compound of Interest

Compound Name: LAS195319

Cat. No.: B15542463

A direct comparative analysis between LAS195319 and AZD1208 in leukemia cell lines could
not be conducted due to the absence of publicly available scientific literature and experimental
data for a compound with the identifier "LAS195319". Extensive searches for this compound
did not yield any relevant information regarding its mechanism of action, preclinical studies, or
activity in hematological malignancies.

This guide will therefore focus on providing a comprehensive overview of the well-documented
PIM kinase inhibitor, AZD1208, including its performance in leukemia cell lines, supported by
experimental data from published studies. This information is intended for researchers,
scientists, and drug development professionals working in the field of oncology and
hematology.

AZD1208: A Pan-PIM Kinase Inhibitor

AZD1208 is an orally bioavailable and highly selective small-molecule inhibitor of all three PIM
kinase isoforms (PIM1, PIM2, and PIM3).[1][2] PIM kinases are serine/threonine kinases that
are frequently overexpressed in various hematological malignancies, including acute myeloid
leukemia (AML) and chronic lymphocytic leukemia (CLL), where they play a crucial role in
promoting cell proliferation and survival.[1][3]

Mechanism of Action

AZD1208 exerts its anti-leukemic effects by inhibiting the kinase activity of PIM proteins. This
leads to the disruption of downstream signaling pathways that are critical for cancer cell growth
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and survival. Key mechanisms include:

 Induction of Cell Cycle Arrest and Apoptosis: AZD1208 has been shown to cause cell cycle
arrest and induce apoptosis in leukemia cells.[2][3]

« Inhibition of Protein Translation: The inhibitor suppresses protein translation by reducing the
phosphorylation of key regulators such as 4E-binding protein 1 (4E-BP1) and p70S6K.[1][3]

[4]

e Modulation of Apoptosis-Related Proteins: Treatment with AZD1208 leads to a decrease in
the phosphorylation of the pro-apoptotic protein BAD and an increase in cleaved caspase 3.

[3]

The following diagram illustrates the signaling pathway affected by AZD1208:
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Caption: AZD1208 inhibits PIM kinases, blocking downstream survival signals.

Performance in Leukemia Cell Lines

AZD1208 has demonstrated significant anti-proliferative activity in a variety of leukemia cell
lines. Its efficacy is often correlated with the expression levels of PIM-1 and the activation of
STAT5.[3]

Quantitative Data Summary
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Parameter Cell Line(s) Value Reference
Enzymatic IC50 PIM1 0.4 nM [1]
PIM2 5.0 nM [1]
PIM3 1.9nM [1]
Cellular IC50 Pan-PIM Inhibition <150 nM [3]
GI50 (Growth

o MOLM-16 (AML) <100 nM [5]
Inhibition)
Growth Inhibition 5 of 14 AML cell lines Effective Inhibition [3]

] ] Dose-dependent
Apoptosis Induction MOLM-16 (AML) ) [3]
increase

Primary CLL cells (10
Cell Death 18% [1]

HM)

Healthy lymphocytes

2% [1]
(10 p™m)

Experimental Protocols

The following are summaries of methodologies used in key studies evaluating AZD1208.

Cell Viability and Growth Inhibition Assays

e Method: Leukemia cell lines (e.g., MOLM-16, KG-1a) were cultured in appropriate media and
treated with varying concentrations of AZD1208 for a specified period (e.g., 72 hours). Cell
viability was typically assessed using assays such as the CellTiter-Glo® Luminescent Cell
Viability Assay.

o Data Analysis: The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50)
values were calculated from dose-response curves.

Apoptosis Assays
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» Method: Apoptosis was quantified using flow cytometry after staining cells with Annexin V
and a viability dye (e.g., propidium iodide or DAPI). The induction of apoptosis was further
confirmed by Western blotting for cleaved caspase 3.

e Cell Lines: MOLM-16 and other sensitive AML cell lines were utilized.

Western Blotting for Signaling Pathway Analysis

» Method: Cells were treated with AZD1208 for various time points. Cell lysates were then
prepared and subjected to SDS-PAGE, followed by transfer to a membrane. The membranes
were probed with primary antibodies against phosphorylated and total forms of proteins in
the PIM kinase signaling pathway (e.g., PIM-1, BAD, 4E-BP1, p70S6K, S6).

e Purpose: To determine the effect of AZD1208 on the phosphorylation status of downstream

targets of PIM kinases.

The workflow for a typical in vitro study of AZD1208 is depicted below:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Comparative Analysis of PIM Kinase Inhibitors in
Leukemia: Focus on AZD1208]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15542463#las195319-vs-azd1208-in-leukemia-cell-
lines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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